molecular formula C7H6OS B13184676 5-Vinylthiophene-3-carbaldehyde

5-Vinylthiophene-3-carbaldehyde

Cat. No.: B13184676
M. Wt: 138.19 g/mol
InChI Key: PCTLQVJGBBPFSD-UHFFFAOYSA-N
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Description

5-Vinylthiophene-3-carbaldehyde: is an organic compound with the molecular formula C7H6OS . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a vinyl group (-CH=CH2) and an aldehyde group (-CHO) attached to the thiophene ring. Thiophene derivatives, including this compound, are known for their diverse applications in various fields such as material science, pharmaceuticals, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinylthiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the Paal-Knorr synthesis , which is a condensation reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the Gewald reaction , which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes that ensure high yield and purity. These methods typically utilize optimized reaction conditions, such as controlled temperature and pressure, to facilitate efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Vinylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Vinylthiophene-3-carbaldehyde is used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the development of organic semiconductors and conductive polymers .

Biology and Medicine: Thiophene derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). It also serves as a precursor for the synthesis of corrosion inhibitors and other functional materials .

Mechanism of Action

The mechanism of action of 5-Vinylthiophene-3-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group can undergo nucleophilic addition reactions, while the vinyl group can participate in polymerization and addition reactions. These reactive sites enable the compound to interact with various molecular targets and pathways, leading to its diverse applications in different fields .

Comparison with Similar Compounds

  • Thiophene-2-carbaldehyde
  • 2-Vinylthiophene
  • 3-Thiophenecarboxaldehyde

Comparison: 5-Vinylthiophene-3-carbaldehyde is unique due to the presence of both a vinyl group and an aldehyde group on the thiophene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group .

Properties

Molecular Formula

C7H6OS

Molecular Weight

138.19 g/mol

IUPAC Name

5-ethenylthiophene-3-carbaldehyde

InChI

InChI=1S/C7H6OS/c1-2-7-3-6(4-8)5-9-7/h2-5H,1H2

InChI Key

PCTLQVJGBBPFSD-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CS1)C=O

Origin of Product

United States

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